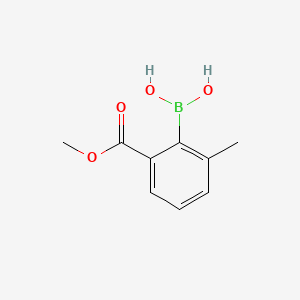
(2-(Methoxycarbonyl)-6-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Methoxycarbonyl)-6-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound has a methoxycarbonyl group and a methyl group attached to the phenyl ring, making it a versatile reagent in organic synthesis and various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methoxycarbonyl)-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions and is known for its functional group tolerance . The general reaction scheme is as follows:
Starting Material: 2-(Methoxycarbonyl)-6-methylphenyl halide
Catalyst: Palladium(0) complex
Base: Potassium carbonate or sodium hydroxide
Boron Source: Bis(pinacolato)diboron
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Reaction Conditions: Reflux or room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: (2-(Methoxycarbonyl)-6-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of the methoxycarbonyl group to a methyl group using lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ether solvent.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Reduction: Methyl-substituted phenylboronic acids
Aplicaciones Científicas De Investigación
(2-(Methoxycarbonyl)-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(Methoxycarbonyl)-6-methylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (2-(Methoxycarbonyl)-6-methylphenyl)boronic acid is unique due to the presence of both a methoxycarbonyl group and a methyl group on the phenyl ring. This structural feature enhances its reactivity and selectivity in various chemical reactions compared to other boronic acids .
Propiedades
Fórmula molecular |
C9H11BO4 |
|---|---|
Peso molecular |
193.99 g/mol |
Nombre IUPAC |
(2-methoxycarbonyl-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-6-4-3-5-7(9(11)14-2)8(6)10(12)13/h3-5,12-13H,1-2H3 |
Clave InChI |
FAEUZQVIJZJARG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC=C1C(=O)OC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


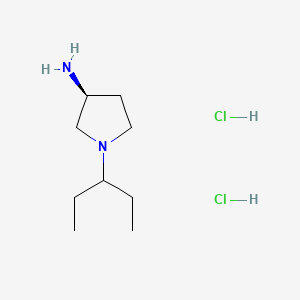
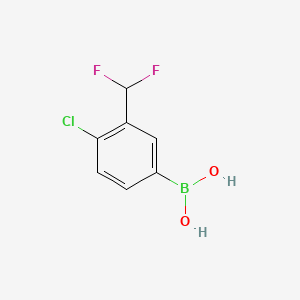
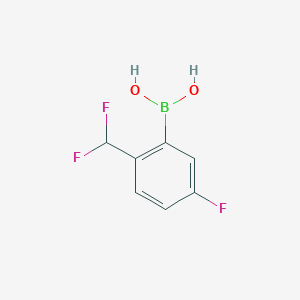
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
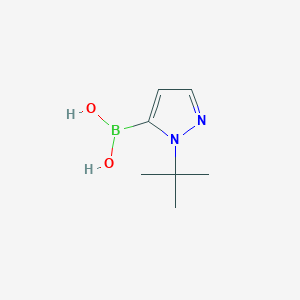
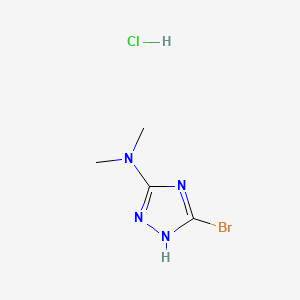
![Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)
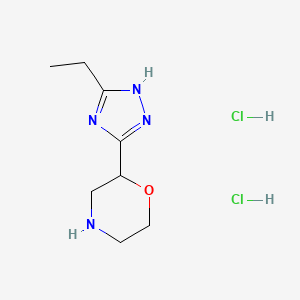
![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
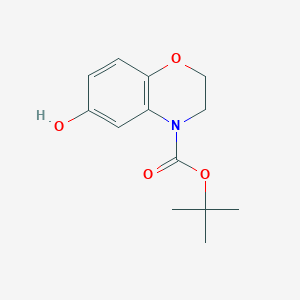

![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
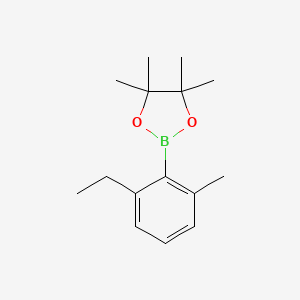
![4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid](/img/structure/B13458190.png)
